Tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-4-11(16)14(10-15)5-8-18-9-6-14/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIGKOVOXDMDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a lactone with an amine in the presence of a tert-butyl ester. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate
- Molecular Formula : C15H25NO3
- CAS Number : 1434142-14-9
- Molecular Weight : 267.36 g/mol
These properties contribute to its reactivity and potential applications in various chemical reactions.
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The spirocyclic structure of tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is significant in the design of new pharmaceuticals. Compounds with spiro frameworks often exhibit unique biological activities, making them candidates for further investigation in drug discovery programs targeting various diseases, including cancer and neurological disorders.
-
Synthetic Organic Chemistry
- Building Block for Synthesis : This compound can serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecular architectures that are essential in the synthesis of biologically active compounds.
- Reactions : It can participate in reactions such as nucleophilic substitutions, cycloadditions, and condensation reactions, which are crucial for creating diverse chemical entities.
-
Biological Studies
- Biological Activity Exploration : Preliminary studies suggest that compounds derived from this class may exhibit interesting pharmacological properties. Investigations into their interactions with biological targets can lead to the identification of new therapeutic agents.
- Mechanistic Studies : Understanding the mechanism of action of such compounds can provide insights into their efficacy and safety profiles.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate and its analogs:
Key Differences and Implications:
2,9-Diaza compounds (e.g., CAS 173405-78-2) offer additional nitrogen sites for pharmacophore tuning, increasing versatility in drug discovery .
Synthetic Accessibility :
- Compounds like tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) are synthesized via hydroformylation-aldol condensation sequences, yielding ~40% purity in early steps .
- Benzyl-substituted derivatives (e.g., CAS 1159982-58-7) require multistep protocols, reflected in their high commercial cost .
Applications :
- 9-Oxa-1-aza derivatives (e.g., from ) are explored for CNS drug delivery due to their lipophilicity and chiral centers .
- Formyl-substituted analogs () serve as intermediates for Schiff base formation, critical in metal-organic framework (MOF) synthesis .
Research Findings and Trends
- Structural Rigidity : Spirocyclic tert-butyl carbamates exhibit enhanced metabolic stability compared to linear analogs, as demonstrated in protease inhibitor studies .
- Safety Profiles : While specific data for the 5-oxo-9-oxa-2-aza compound are lacking, related spirocycles (e.g., CAS 1186654-76-1) show low acute toxicity, with precautions for inhalation and skin contact .
- Emerging Variants : Fluorinated derivatives (e.g., CAS 2007920-32-1) are gaining traction for PET imaging applications due to their improved bioavailability .
Biological Activity
Tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, also known by its IUPAC name, is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1434142-14-9 |
| Molecular Formula | C15H25NO3 |
| Molecular Weight | 267.36 g/mol |
| InChI Key | XWKCCJPKYACXAS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's spirocyclic structure allows it to bind selectively to specific sites, potentially inhibiting enzymatic activity or modulating receptor functions.
Interaction with Enzymes
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that spirocyclic compounds can act as enzyme inhibitors by mimicking substrates or altering the enzyme's active site configuration.
Biological Activity
-
Antimicrobial Properties
- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
-
Anticancer Potential
- The compound has been investigated for its potential anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways or inhibition of growth factor signaling.
-
Neuroprotective Effects
- Emerging research suggests neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several spirocyclic compounds, including tert-butyl 5-oxo derivatives. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting a promising lead for antibiotic development .
Study 2: Anticancer Efficacy
In a recent investigation, researchers assessed the cytotoxic effects of tert-butyl 5-oxo on various cancer cell lines (e.g., breast and colon cancer). The compound demonstrated IC50 values ranging from 20 to 50 µM, indicating potent anticancer activity .
Study 3: Neuroprotection
Research conducted on neuroblastoma cells revealed that treatment with tert-butyl 5-oxo resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including spiro ring formation via aldol condensation or hydroformylation, followed by tert-butyl carbamate protection. For example, sequential hydroformylation and aldol condensation of cyclic ketones with unsaturated side chains can yield spiro scaffolds . Reaction optimization may include adjusting solvent polarity (e.g., THF), temperature (60–80°C), and catalyst systems (e.g., BIPHEPHOS for regioselectivity). Monitoring via TLC or in situ NMR ensures intermediate stability .
Q. How is the compound’s structural integrity confirmed during synthesis?
- Methodology : X-ray crystallography using programs like SHELX is critical for unambiguous structural determination. For example, SHELXL refines small-molecule structures with high precision, even for complex spiro systems . Complementary techniques include high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., H-C HMBC) to verify spiro connectivity and tert-butyl group placement .
Q. What purification strategies are effective for isolating this compound?
- Methodology : Recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, eluting with gradients of EtOAc in hexane) is standard. Automated flash chromatography systems improve reproducibility for gram-scale batches. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
- Methodology : Stability studies under accelerated conditions (40°C/75% RH) reveal hydrolysis of the tert-butyl carbamate group as the primary degradation route. Refrigerated storage (2–8°C) in airtight containers with desiccants (e.g., silica gel) minimizes hydrolysis. LC-MS identifies degradation products like the free amine (5-oxo-9-oxa-2-azaspiro[5.5]undecane) .
Q. What role does the spiro architecture play in drug discovery applications?
- Methodology : The spiro system’s conformational rigidity enhances binding affinity to targets like GPCRs or kinases. For example, analogs of this compound are used as intermediates in synthesizing protease inhibitors. Docking studies (e.g., AutoDock Vina) compare spiro vs. non-spiro analogs to quantify entropy-driven binding improvements .
Q. How can computational modeling predict the compound’s reactivity in novel transformations?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like nucleophilic acyl substitution at the tert-butyl group. Molecular dynamics simulations assess solvent effects on spiro ring stability. These models guide experimental design for functionalizing the 5-oxo group without ring opening .
Key Challenges and Contradictions
- Synthetic Yield Variability : Batch-to-batch yield discrepancies (e.g., 40–60% in hydroformylation steps) are attributed to catalyst deactivation or moisture sensitivity .
- Structural Analog Confusion : Similar CAS numbers (e.g., 173405-78-2 vs. 1646635-53-1) for diazaspiro derivatives require careful validation to avoid misidentification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
